Reductive Substrate Specificity in Yeast: Exclusive Conversion of the 2,5-Diene Diol to the Rose Oxide Intermediate Citronellyl Diol I
In a model must fermentation containing deuterated water, 3,7-dimethylocta-2,5-diene-1,7-diol was reduced by yeast to 3,7-dimethyl-5-octen-1,7-diol (citronellyl diol I), whereas the isomeric diol (S)-3,7-dimethyl-5-octene-1,7-diol was not converted under identical conditions [1]. Deuterium incorporation patterns in the resulting rose oxide stereoisomers, quantified via HS-SPME-SIDA and enantioselective capillary GC, confirmed that at least two distinct reductive pathways operate on the 2,5-diene substrate, yielding cis-rose oxide enantiomeric ratios substantially different from those in nonfermented musts [1]. This demonstrates that yeast reductases exhibit strict substrate preference for the conjugated diene geometry of 3,7-dimethylocta-2,5-diene-1,7-diol.
| Evidence Dimension | Reduction by yeast under fermentative conditions |
|---|---|
| Target Compound Data | 3,7-Dimethylocta-2,5-diene-1,7-diol is reduced to citronellyl diol I, which subsequently cyclizes to cis- and trans-rose oxide upon acidification. |
| Comparator Or Baseline | (S)-3,7-dimethyl-5-octene-1,7-diol is not reduced by yeast under identical fermentation conditions. |
| Quantified Difference | Qualitative yes/no conversion difference confirmed by deuterium labeling and GC-MS analysis of rose oxide isotopologues. |
| Conditions | Model must fermentation with Saccharomyces cerevisiae in D₂O-enriched medium; acid-catalyzed cyclization post-fermentation. |
Why This Matters
This differential conversion is critical for researchers studying varietal aroma biogenesis in wine, as only the 2,5-diene diol serves as a direct precursor to rose oxide via yeast metabolism.
- [1] Koslitz, S.; Renaud, L.; Kohler, M.; Wüst, M. Stereoselective Formation of the Varietal Aroma Compound Rose Oxide during Alcoholic Fermentation. J. Agric. Food Chem. 2008, 56 (4), 1371–1375. DOI: 10.1021/jf072518t. View Source
